molecular formula C21H23N3O3 B4046172 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4046172
M. Wt: 365.4 g/mol
InChI Key: QGRRFBIVBXOUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione is 365.17394160 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis and Evaluation of Antiinflammatory Activity: A derivative of this compound was synthesized and showed potent antiinflammatory activity when evaluated using the carrageenan-induced rat paw oedema method (Rajasekaran, Sivakumar, & Jayakar, 1999).
  • Synthesis and Biological Activity of Enamine Derivatives: Enamine derivatives of the compound were synthesized from natural lapachol, showing potential biological activities against various organisms and human breast cells (Oliveira et al., 2002).

Medicinal Chemistry and Drug Development

  • PAF Antagonists Synthesis and Activity: A variant of this compound showed promise in vitro and in vivo tests as a PAF antagonist, indicating potential for further pharmacological development (Carceller et al., 1993).
  • Synthesis for Imaging Dopamine Receptors: This compound was synthesized for imaging dopamine D4 receptors, demonstrating the potential in neuroscientific research and diagnostic applications (Eskola et al., 2002).

Molecular Interaction and Structural Characterization

  • Molecular Interaction with CB1 Cannabinoid Receptor: The compound showed potential for interaction with cannabinoid receptors, indicating its relevance in neuroscience and pharmacology studies (Shim et al., 2002).
  • Structural Characterization of Derivatives: The structural characterization of a derivative of this compound contributed to the understanding of molecular structures and interactions, crucial in drug design (Zhang, Wen, Tang, & Li, 2007).

Therapeutic Applications and Drug Delivery

  • Synthesis for Topical Drug Delivery: Novel derivatives of this compound were synthesized for potential use in topical drug delivery, emphasizing the compound's versatility in pharmaceutical formulations (Rautio et al., 2000).

Properties

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-5-4-6-16(13-15)24-20(26)14-18(21(24)27)23-11-9-22(10-12-23)17-7-2-3-8-19(17)25/h2-8,13,18,25H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRRFBIVBXOUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
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3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
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3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
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3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
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3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.